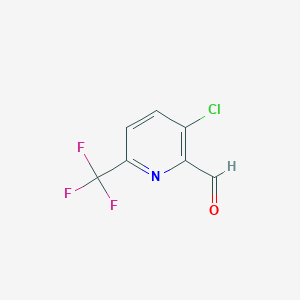

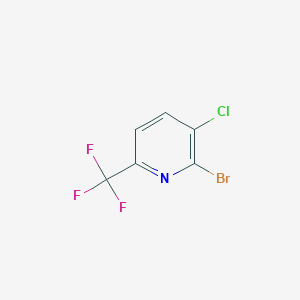

2-Bromo-3-chloro-6-(trifluoromethyl)pyridine

概要

説明

2-Bromo-3-chloro-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2BrClF3N . It is a solid substance with a molecular weight of 260.44 .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMPs), which includes 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine consists of a pyridine ring with bromo, chloro, and trifluoromethyl substituents . The InChI code for this compound is 1S/C6H2BrClF3N/c7-3-1-2-4 (6 (9,10)11)12-5 (3)8/h1-2H .Physical And Chemical Properties Analysis

2-Bromo-3-chloro-6-(trifluoromethyl)pyridine is a solid substance . The melting point is reported to be between 45.0-54.0°C . More specific physical and chemical properties such as boiling point, density, and solubility are not provided in the search results.科学的研究の応用

Synthesis of Agrochemicals

2-Bromo-3-chloro-6-(trifluoromethyl)pyridine is used as an intermediate in the synthesis of agrochemicals, such as chlorfenapyr, which is a pesticide with herbicidal activity and can control cyanobacteria in water .

Pharmaceutical Intermediates

This compound serves as a valuable intermediate for synthesizing various pharmaceutical compounds, including antiviral drugs, kinase inhibitors, and anti-inflammatory agents .

Crop Protection Products

It is also used as a chemical intermediate for the synthesis of several crop-protection products, with high demand for derivatives like 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) .

Synthesis of Bipyridines

The compound may be used in the preparation of bipyridines, such as 5,5′-bis(trifluoromethyl)-2,2′-bipyridine, through modified Ullmann reactions .

Medicament Synthesis

It is involved in the synthesis of medicaments like Ubrogepant, which is used for acute migraine treatment .

Safety and Hazards

将来の方向性

The demand for TFMP derivatives, including 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine, has been increasing steadily over the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

作用機序

Target of Action

It’s known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The targets in this reaction are the carbon atoms that are to be coupled .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

The compound’s role in the suzuki–miyaura coupling reaction suggests that its bioavailability would be influenced by factors such as its stability, reactivity, and the conditions under which the reaction takes place .

Result of Action

The molecular and cellular effects of 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine’s action are primarily seen in the formation of new carbon-carbon bonds during the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, which can have various applications in the pharmaceutical and agrochemical industries .

特性

IUPAC Name |

2-bromo-3-chloro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3N/c7-5-3(8)1-2-4(12-5)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYFDBLTSIPCQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-chloro-6-(trifluoromethyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

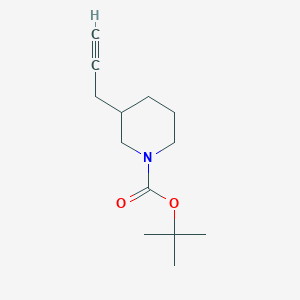

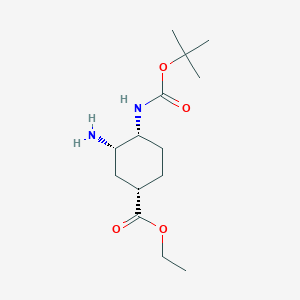

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate](/img/structure/B1403492.png)

![2-(Cbz-amino)-7-azaspiro[3.5]nonane](/img/structure/B1403496.png)

![5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine](/img/structure/B1403499.png)

![Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B1403501.png)